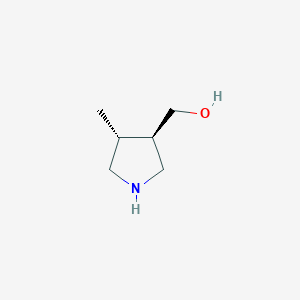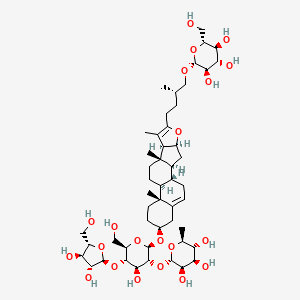![molecular formula C31H30ClF2N5O3 B3030787 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride CAS No. 957116-20-0](/img/structure/B3030787.png)
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride
Übersicht
Beschreibung
MK-3207 Hydrochlorid ist ein potenter und oral bioverfügbarer Antagonist des Calcitonin-Gen-verwandten Peptidrezeptors. Es hat eine signifikante Wirksamkeit beim Blockieren des Calcitonin-Gen-verwandten Peptidrezeptors gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von Migräne und anderen verwandten Erkrankungen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MK-3207 Hydrochlorid beinhaltet die Einarbeitung polarer Funktionalität in eine Reihe hochpotenter Antagonisten des Calcitonin-Gen-verwandten Peptidrezeptors. Diese Strategie verbessert die Pharmakokinetik, indem die Löslichkeit bei saurem pH-Wert erhöht und die orale Bioverfügbarkeit gesteigert wird . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.
- Einführung der 3,5-Difluorphenylgruppe.
- Die letzten Schritte umfassen die Bildung des Hydrochloridsalzes, um die Stabilität und Löslichkeit zu verbessern .
Industrielle Produktionsmethoden
Die industrielle Produktion von MK-3207 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und stellt sicher, dass das Endprodukt strenge Qualitätskontrollstandards erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
MK-3207 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der Difluorphenylgruppe, sind verbreitet.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von MK-3207 Hydrochlorid, die veränderte pharmakokinetische Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
MK-3207 Hydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Als Modellverbindung für die Untersuchung von Rezeptor-Ligand-Wechselwirkungen verwendet.
Biologie: Untersucht wegen seiner Rolle bei der Modulation biologischer Pfade, die den Calcitonin-Gen-verwandten Peptidrezeptor betreffen.
Medizin: Vorrangig erforscht wegen seines Potenzials zur Behandlung von Migräne und anderen neurovaskulären Erkrankungen.
Industrie: Verwendung bei der Entwicklung neuer Therapeutika, die den Calcitonin-Gen-verwandten Peptidrezeptor anvisieren
Wirkmechanismus
MK-3207 Hydrochlorid entfaltet seine Wirkungen, indem es an den Calcitonin-Gen-verwandten Peptidrezeptor bindet und dessen Aktivierung hemmt. Diese Wechselwirkung verhindert, dass der Rezeptor seine biologischen Wirkungen vermittelt, zu denen Vasodilatation und Schmerzübertragung gehören. Die hohe Selektivität der Verbindung für den Calcitonin-Gen-verwandten Peptidrezeptor gegenüber anderen Rezeptoren sorgt für ihre Wirksamkeit und reduziert potenzielle Nebenwirkungen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MK-3207 Hydrochloride involves the incorporation of polar functionality into a series of highly potent calcitonin gene-related peptide receptor antagonists. This strategy improves pharmacokinetics by enhancing solubility at acidic pH and increasing oral bioavailability . The synthetic route typically involves the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of the 3,5-difluorophenyl group.
- Final steps involve the formation of the hydrochloride salt to enhance stability and solubility .
Industrial Production Methods
Industrial production of MK-3207 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets stringent quality control standards .
Analyse Chemischer Reaktionen
Types of Reactions
MK-3207 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the difluorophenyl group, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of MK-3207 Hydrochloride, which may have altered pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
MK-3207 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in modulating biological pathways involving the calcitonin gene-related peptide receptor.
Medicine: Primarily researched for its potential in treating migraine and other neurovascular disorders.
Industry: Utilized in the development of new therapeutic agents targeting the calcitonin gene-related peptide receptor
Wirkmechanismus
MK-3207 Hydrochloride exerts its effects by binding to the calcitonin gene-related peptide receptor and inhibiting its activation. This interaction prevents the receptor from mediating its biological effects, which include vasodilation and pain transmission. The compound’s high selectivity for the calcitonin gene-related peptide receptor over other receptors ensures its efficacy and reduces potential side effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rimegepant: Ein weiterer Antagonist des Calcitonin-Gen-verwandten Peptidrezeptors mit ähnlicher Wirksamkeit, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Ubrogepant: Wird zur Behandlung von akuter Migräne eingesetzt, mit einem anderen Bindungsprofil im Vergleich zu MK-3207 Hydrochlorid.
Atogepant: Vorrangig zur vorbeugenden Migränebehandlung eingesetzt
Einzigartigkeit
MK-3207 Hydrochlorid zeichnet sich durch seine hohe orale Bioverfügbarkeit und potente Rezeptorantagonismus aus. Seine einzigartige chemische Struktur ermöglicht eine bessere Löslichkeit und Stabilität, was es zu einer wertvollen Verbindung für therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F2N5O3.ClH/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40;/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40);1H/t25-,30+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKNXYACOMQRBX-KZCKSIIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClF2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678821 | |
| Record name | 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957116-20-0 | |
| Record name | 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)





